

Satranidazole CAS number and chemical properties

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Compound of Interest

Compound Name: Satranidazole

Cat. No.: B1681479

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An In-depth Technical Guide to Satranidazole

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental analysis of **Satranidazole**, a potent nitroimidazole antimicrobial agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Satranidazole, with the CAS Number 56302-13-7, is a synthetic nitroimidazole derivative.[1][2][3][4] It is structurally distinct from other 5-nitroimidazoles due to a C-N linkage at the C2 position of the imidazole ring to a substituted imidazolidinone moiety.[5] It presents as a yellowish, crystalline powder that is slightly hygroscopic in nature.[6]

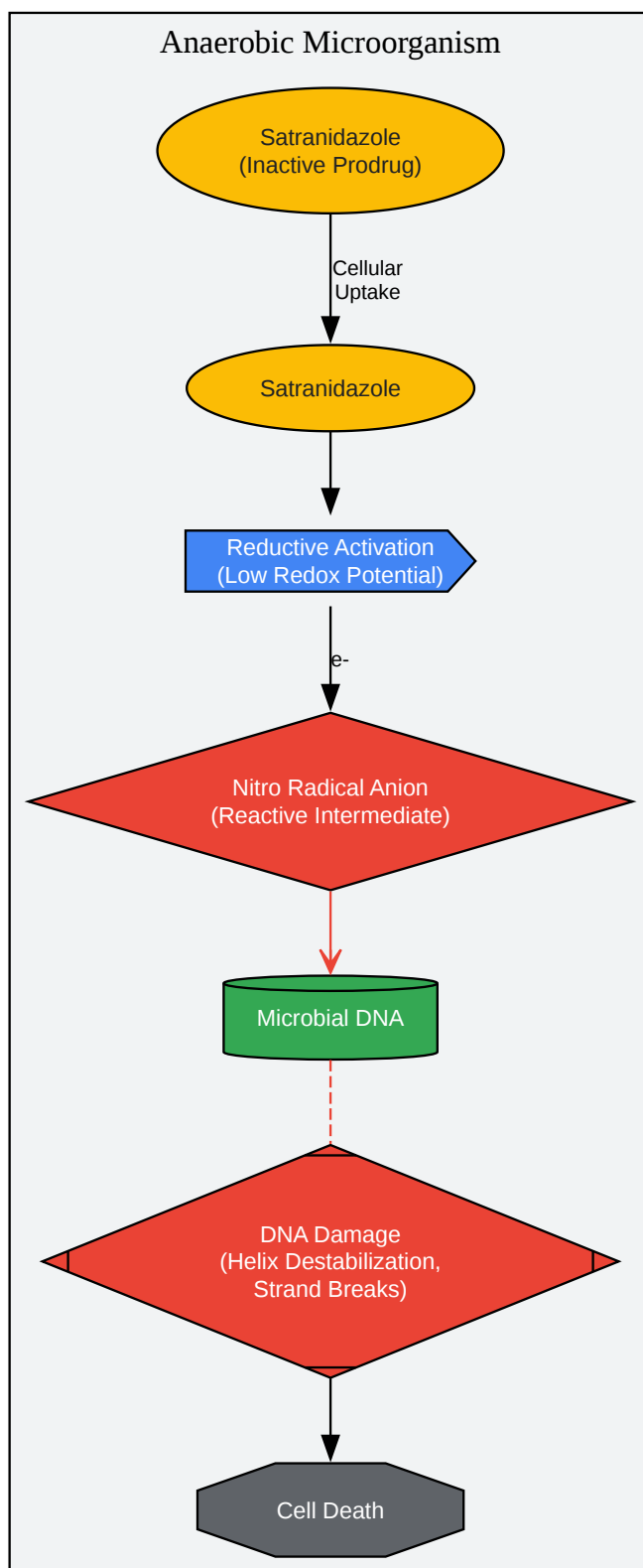
Table 1: Physicochemical Properties of **Satranidazole**

Property	Value	Source(s)
CAS Number	56302-13-7	[1][2][3][4]
IUPAC Name	1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one	[6][7]
Synonyms	CG-10213-Go, Go-10213	[2][3][5]
Molecular Formula	C ₈ H ₁₁ N ₅ O ₅ S	[1][2][3]
Molecular Weight	289.27 g/mol	[1][3][7]
Melting Point	185°C	[8]
Boiling Point	505.2°C at 760 mmHg	[8]
Solubility	Insoluble in water; soluble in dioxane and dimethylformamide (DMF)	[6]
pKa	2.49 ± 0.25 (Predicted)	[8]
Appearance	Yellowish, crystalline powder	[6]

Mechanism of Action

The selective toxicity of **Satranidazole** against anaerobic microorganisms is attributed to the reductive activation of its nitro group.[5] This process occurs at low redox potentials unique to anaerobic environments.[5] The reduction of the nitro group generates reactive intermediates that induce significant damage to microbial DNA.[5][9][10] This damage is characterized by the destabilization of the DNA helix and the occurrence of strand breaks, ultimately inhibiting nucleic acid synthesis and leading to cell death.[5][6][9]

Compared to other 5-nitroimidazoles like metronidazole, **Satranidazole** possesses a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles.[5] This higher redox potential makes it more resistant to inactivation by oxygen, potentially contributing to its enhanced potency against anaerobic bacteria.[5][9][10]



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Caption: Mechanism of action of **Satranidazole** in anaerobic microorganisms.

Antimicrobial Activity

Satranidazole demonstrates superior activity against a wide range of anaerobic bacteria and protozoa compared to other nitroimidazoles such as metronidazole, tinidazole, and ornidazole. [5][9] Clinical studies have highlighted its effectiveness, showing a significantly lower minimum inhibitory concentration (MIC) for various anaerobic strains.[9]

Table 2: Comparative In Vitro and In Vivo Efficacy of **Satranidazole**

Parameter	Satranidazole	Metronidazole	Tinidazole	Ornidazole	Clindamycin	Source(s)
MIC ₉₀ (mg/L) vs. 50 clinical isolates of anaerobes	0.25	1.0	1.0	1.0	-	[11][12]
ED ₅₀ (mg/kg) in fatal murine infection with F. necrophorum	2.1 ± 0.62	11.31 ± 1.99	13.19 ± 2.39	8.70 ± 2.21	7.10 ± 1.73	[11][12]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ED₅₀: Dose required to protect 50% of the animals from death.

Experimental Protocols

The minimum inhibitory concentration (MIC) of **Satranidazole** against anaerobic bacteria can be determined using standard agar dilution methods as outlined by relevant clinical laboratory standards.

Methodology:

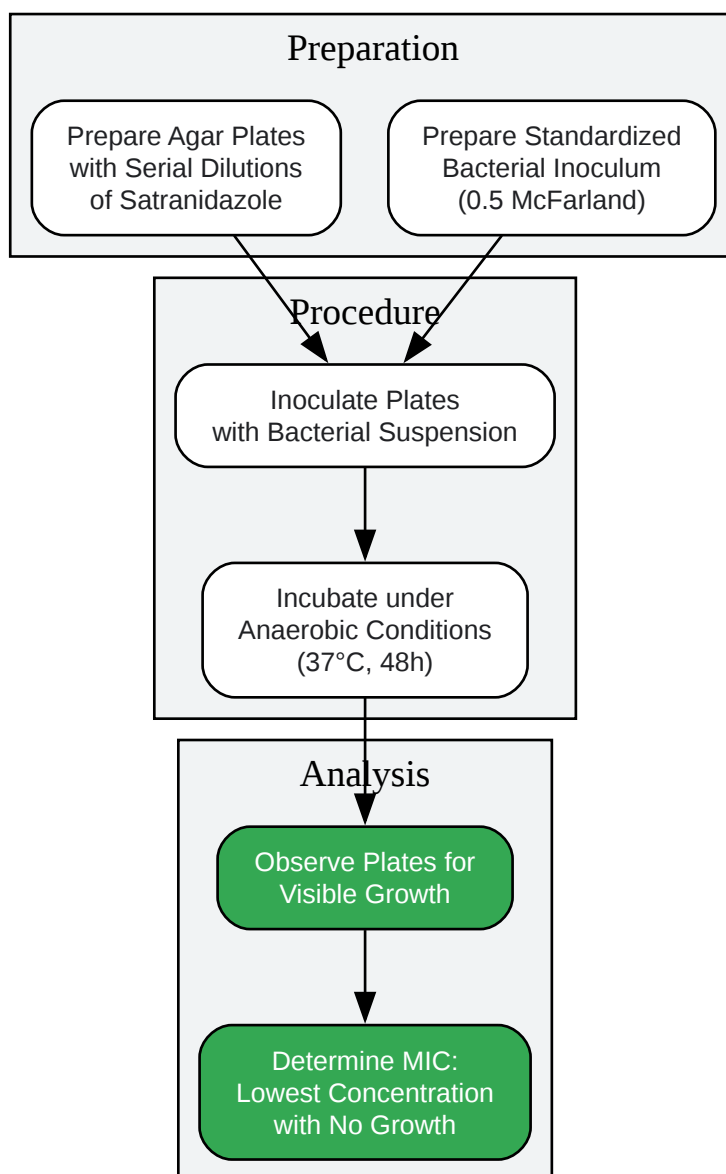
- Media Preparation: Prepare appropriate agar media (e.g., Wilkins-Chalgren agar) supplemented with necessary growth factors for anaerobes.
- Drug Dilution: Prepare a series of two-fold dilutions of **Satranidazole** in the agar medium to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test anaerobic bacteria, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation: Inoculate the agar plates containing the drug dilutions with the bacterial suspension.
- Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for 48 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of **Satranidazole** that completely inhibits the visible growth of the organism.

This protocol evaluates the efficacy of **Satranidazole** in treating a subcutaneous abscess caused by *Bacteroides fragilis*.[\[11\]](#)

Methodology:

- Animal Model: Use male mice as the experimental animals.
- Infection: Induce a subcutaneous abscess by injecting a standardized suspension of *Bacteroides fragilis* into the flank of each mouse.
- Treatment: Administer **Satranidazole** orally at various dosages (e.g., 10 mg/kg, 100 mg/kg) at specified time points post-infection.[\[11\]](#) A control group receives the vehicle only.
- Evaluation: After a set treatment period, euthanize the animals, and excise the abscesses.
- Quantification: Homogenize the abscess tissue and perform serial dilutions to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue.
- Analysis: Compare the log reduction in CFU between the treated and control groups to determine the efficacy of the drug. At a dose of 10 mg/kg, **Satranidazole** produced a three-

log reduction in the infecting organism's cfu.[11]



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Several RP-HPLC methods have been developed for the quantification of **Satranidazole** in bulk drug, pharmaceutical formulations, and biological fluids.[6][13][14]

Example Methodology for Combined Tablet Formulation (**Satranidazole** and Ofloxacin):[14]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Kromasil-100 C18 (250 x 4.6 mm, 5 μ m).[14]
- Mobile Phase: A mixture of 10mM phosphate buffer and methanol (50:50, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[14]
- Flow Rate: 1.0 mL/min.[14]
- Detection: UV detection at 294 nm.[14]
- Sample Preparation:
 - Weigh and powder twenty tablets.
 - Extract a quantity of powder equivalent to a single dose with a methanol and water mixture (80:20).
 - Sonicate the mixture for 20 minutes to ensure complete dissolution.
 - Filter the solution and dilute it with the mobile phase to achieve a final concentration within the linear range of the assay.
- Analysis: Inject the prepared sample into the HPLC system. The retention time for **Satranidazole** under these conditions is approximately 4.0 minutes.[14] Quantify the drug by comparing the peak area to that of a standard solution of known concentration.

A simple and accurate spectrophotometric method can be used for the estimation of **Satranidazole** in bulk and pharmaceutical dosage forms.[15]

Methodology:[15]

- Principle: The method is based on the reduction of the nitro group of **Satranidazole**, followed by diazotization and coupling with phloroglucinol to form a yellow-colored chromogen.
- Standard Solution Preparation: Prepare a standard stock solution of **Satranidazole** (e.g., 1 mg/mL) in methanol. Create working standards by appropriate dilution.

- Sample Preparation: Extract the drug from the powdered tablet formulation using methanol.
- Reaction:
 - Reduce the nitro group using zinc granules and 4N hydrochloric acid.
 - Perform diazotization followed by a coupling reaction with phloroglucinol.
- Measurement: Measure the absorbance of the resulting yellow-colored solution at its absorbance maximum (λ_{max}), which is approximately 430 nm.
- Quantification: Determine the concentration of **Satranidazole** by comparing the absorbance of the sample to a calibration curve prepared from the standard solutions. The method obeys Beer's law in the concentration range of 10–50 $\mu\text{g/mL}$.^[15]

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